Dichlorodiphenylselenium
Overview
Description
Dichlorodiphenylselenium is an organoselenium compound with the molecular formula C₁₂H₁₀Cl₂Se. It is a derivative of diphenylselenium, where two chlorine atoms are attached to the selenium atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorodiphenylselenium can be synthesized through several methods. One common approach involves the reaction of diphenylselenium dichloride with a suitable reducing agent. The reaction typically takes place under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dichlorodiphenylselenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing compounds.
Reduction: It can be reduced to form diphenylselenium or other reduced selenium species.
Substitution: The chlorine atoms can be substituted with other functional groups, leading to the formation of diverse organoselenium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of organoselenium derivatives .
Scientific Research Applications
Dichlorodiphenylselenium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use in therapeutic applications, such as anticancer and chemopreventive agents.
Industry: This compound is used in the production of materials with specific properties, such as electronic devices and catalysts
Mechanism of Action
The mechanism of action of dichlorodiphenylselenium involves its interaction with molecular targets and pathways in biological systems. The compound can exert its effects through various mechanisms, including:
Pro-oxidant Activity: It can generate reactive oxygen species (ROS) that induce oxidative stress in cells.
Antioxidant Activity: It can scavenge free radicals and protect cells from oxidative damage.
Enzyme Inhibition: This compound can inhibit specific enzymes involved in cellular processes, leading to therapeutic effects
Comparison with Similar Compounds
Similar Compounds
Diphenyl Diselenide: A related compound with two selenium atoms, known for its antioxidant and antimicrobial properties.
2,2’-Dithienyl Diselenide: Another similar compound with antibacterial and antifungal activities.
Selenocyanates: Compounds containing selenium and cyanide groups, studied for their antileishmanial properties
Uniqueness
Dichlorodiphenylselenium is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
[dichloro(phenyl)-λ4-selanyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2Se/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHRULRRPDYSKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se](C2=CC=CC=C2)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278253 | |
Record name | Dichlorodiphenylselenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-81-4 | |
Record name | (T-4)-Dichlorodiphenylselenium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2217-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 6778 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorodiphenylselenium | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dichlorodiphenylselenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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